molecular formula C19H20N2O3 B3938883 (2,4-dimethylphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone

(2,4-dimethylphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone

Cat. No. B3938883
M. Wt: 324.4 g/mol
InChI Key: PPPOUPJRQXBXOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,4-dimethylphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone, also known as DPNPM, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Mechanism of Action

(2,4-dimethylphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone exerts its effects by binding to the GPER, which is located on the cell membrane. This binding activates downstream signaling pathways, leading to various physiological responses.
Biochemical and Physiological Effects:
(2,4-dimethylphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone has been found to have a wide range of biochemical and physiological effects, including the modulation of intracellular calcium levels, the regulation of gene expression, and the promotion of cell proliferation and migration. These effects make (2,4-dimethylphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone a valuable tool for researchers studying various physiological processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (2,4-dimethylphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone in lab experiments is its high potency and selectivity for the GPER. This allows researchers to study the specific effects of GPER activation without interference from other signaling pathways. However, one limitation of (2,4-dimethylphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.

Future Directions

There are many potential future directions for research involving (2,4-dimethylphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone. One area of interest is the study of the role of GPER in various disease states, such as cancer and cardiovascular disease. Additionally, researchers may explore the use of (2,4-dimethylphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone as a potential therapeutic agent for these and other conditions. Other potential future directions include the development of new synthetic methods for (2,4-dimethylphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone and the exploration of its effects on other signaling pathways and physiological processes.

Scientific Research Applications

(2,4-dimethylphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone has been used in a variety of scientific research applications, including the study of G protein-coupled receptors (GPCRs). This compound has been found to be a potent and selective agonist for the G protein-coupled estrogen receptor (GPER), which is involved in a wide range of physiological processes, including cell proliferation, migration, and survival.

properties

IUPAC Name

(2,4-dimethylphenyl)-(3-nitro-4-pyrrolidin-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-13-5-7-16(14(2)11-13)19(22)15-6-8-17(18(12-15)21(23)24)20-9-3-4-10-20/h5-8,11-12H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPPOUPJRQXBXOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CC(=C(C=C2)N3CCCC3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-Dimethylphenyl)-(3-nitro-4-pyrrolidin-1-ylphenyl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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